
Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C22H27ClN2O7S and its molecular weight is 498.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One of the primary scientific applications of complex thiophene derivatives, similar to Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate Oxalate, involves their synthesis and subsequent structural analysis. For instance, the study of the synthesis and crystal structure of related compounds provides insights into their molecular arrangement and potential chemical behaviors. Such analyses often involve characterizing the compounds through techniques like IR, NMR, MS, and X-ray diffraction, which help understand the bonding, geometry, and interactions within the crystal lattice, contributing to the field of materials science and engineering (Liang Xiao-lon, 2015).
Electrochromic and Conductive Properties
Another significant application area is the investigation of electrochromic and conductive properties of thiophene derivatives. Studies have shown that copolymerization of thiophene derivatives can result in materials with interesting electrochromic properties, such as the ability to change color upon electrical stimulation. This has implications for developing smart windows, displays, and other electronic devices (U. Bulut et al., 2004).
Intermediate for Biologically Active Compounds
Thiophene derivatives serve as intermediates in the synthesis of a wide range of biologically active compounds. For example, their conversion into various compounds with potential schistosomicidal (antiparasitic) activities showcases the versatility of thiophene derivatives in medicinal chemistry. Such studies underline the importance of these derivatives in synthesizing new pharmaceuticals and exploring their mechanisms of action (M. El-kerdawy et al., 1989).
Photolytic Pathways and Photochemistry
The photochemistry of thiophene derivatives also represents a critical area of research. Investigating the photolytic pathways of these compounds, such as through reversible photoisomerisation and loss of carbon dioxide to form singlet imino-carbenes, contributes to our understanding of their reactivity under light exposure. This has implications for materials science, particularly in designing photoresponsive materials (K. Ang & R. Prager, 1992).
Propiedades
IUPAC Name |
ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(2-methylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S.C2H2O4/c1-5-26-20(25)17-16(14-8-6-13(4)7-9-14)18(21)27-19(17)23-15(24)11-22-10-12(2)3;3-1(4)2(5)6/h6-9,12,22H,5,10-11H2,1-4H3,(H,23,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFLLNJSUKYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)Cl)NC(=O)CNCC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
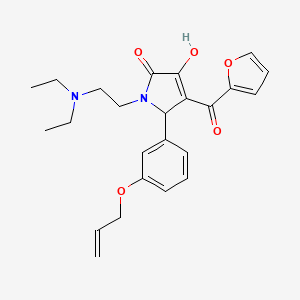


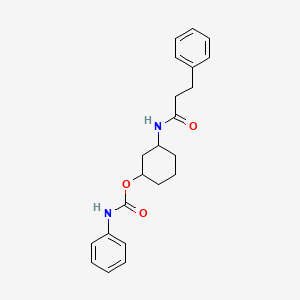
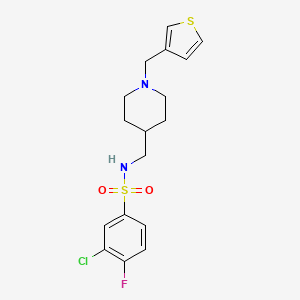
![4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol](/img/structure/B2436634.png)

![ethyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2436636.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid](/img/structure/B2436638.png)
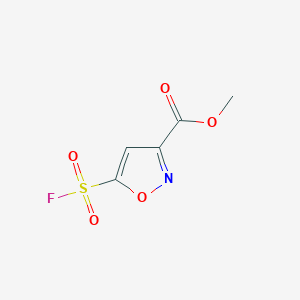
![N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide](/img/structure/B2436642.png)

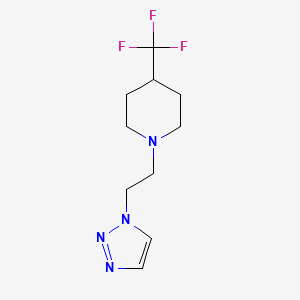
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2436650.png)
